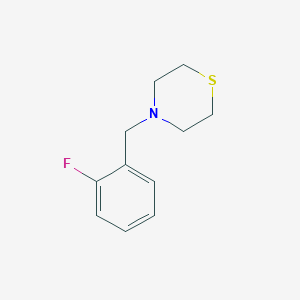

4-(2-Fluorobenzyl)thiomorpholine

Description

4-(2-Fluorobenzyl)thiomorpholine is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a 2-fluorobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiomorpholine ring is a six-membered heterocycle containing both sulfur and nitrogen atoms, which can impart unique chemical and biological properties to the compound.

Properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCOCKBYLLQKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is generally conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 4-(2-Fluorobenzyl)thiomorpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorobenzyl)thiomorpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)thiomorpholine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiomorpholine ring can modulate its overall chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Thiomorpholine: The parent compound without the fluorobenzyl substitution.

4-(2-Chlorobenzyl)thiomorpholine: Similar structure with a chlorine atom instead of fluorine.

4-(2-Bromobenzyl)thiomorpholine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

4-(2-Fluorobenzyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug discovery and development.

Biological Activity

4-(2-Fluorobenzyl)thiomorpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

4-(2-Fluorobenzyl)thiomorpholine is characterized by a thiomorpholine ring substituted with a fluorobenzyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The molecular formula is C₉H₁₁FNS, and it has a molecular weight of 185.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁FNS |

| Molecular Weight | 185.26 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(2-Fluorobenzyl)thiomorpholine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the thiomorpholine ring contributes to the compound's overall chemical reactivity.

Key Mechanistic Insights

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in treating diseases mediated by these enzymes.

- Receptor Binding : Its structure allows for effective binding to specific receptors, influencing various biological pathways.

Biological Activity

Research has indicated that 4-(2-Fluorobenzyl)thiomorpholine exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor growth in specific cancer models.

- Neuroprotective Effects : The compound's ability to interact with neurological pathways has led to studies on its potential in treating neurodegenerative diseases.

Case Studies

- Antitubercular Activity : A study reported that compounds related to thiomorpholine exhibited significant antitubercular activity, with minimal inhibitory concentrations (MIC) as low as 7.8 µg/mL for certain derivatives .

- Acetylcholinesterase Inhibition : Another research indicated that compounds similar to 4-(2-Fluorobenzyl)thiomorpholine showed potent inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

- In Vivo Efficacy : In animal models, compounds derived from thiomorpholine structures demonstrated improved disease scores in models of multiple sclerosis, indicating their therapeutic potential in inflammatory conditions .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | |

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Acetylcholinesterase inhibition |

Applications in Medicinal Chemistry

4-(2-Fluorobenzyl)thiomorpholine serves as a valuable scaffold in drug discovery due to its diverse biological activities. Its applications extend across various domains:

- Pharmaceutical Development : Utilized as a building block for synthesizing new therapeutic agents.

- Agricultural Chemistry : Potential use in developing agrochemicals with enhanced efficacy.

- Material Science : Application in creating novel materials with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.